molecular formula C6H9Cl2F3O B14334712 2,2-Dichloro-1,1,1-trifluorohexan-3-ol CAS No. 103654-89-3

2,2-Dichloro-1,1,1-trifluorohexan-3-ol

Cat. No.: B14334712
CAS No.: 103654-89-3
M. Wt: 225.03 g/mol
InChI Key: SAQRXVZUYJDTQG-UHFFFAOYSA-N
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Description

2,2-Dichloro-1,1,1-trifluorohexan-3-ol is an organic compound with the molecular formula C6H9Cl2F3O It is a halogenated alcohol, characterized by the presence of chlorine and fluorine atoms attached to a hexane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dichloro-1,1,1-trifluorohexan-3-ol typically involves the halogenation of hexanol derivatives. One common method is the reaction of hexan-3-ol with chlorine and fluorine sources under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as iron or aluminum chloride, to facilitate the halogenation process.

Industrial Production Methods

Industrial production of this compound involves large-scale halogenation reactions. The process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions. The final product is purified through distillation or recrystallization to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

2,2-Dichloro-1,1,1-trifluorohexan-3-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into less halogenated derivatives.

    Substitution: Halogen atoms can be substituted with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products Formed

    Oxidation: Formation of hexan-3-one or hexanoic acid.

    Reduction: Formation of partially halogenated hexanols.

    Substitution: Formation of hexan-3-amine or hexan-3-ol derivatives.

Scientific Research Applications

2,2-Dichloro-1,1,1-trifluorohexan-3-ol has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and proteins.

    Medicine: Investigated for its potential use in pharmaceuticals, particularly as an intermediate in the synthesis of active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.

Mechanism of Action

The mechanism of action of 2,2-Dichloro-1,1,1-trifluorohexan-3-ol involves its interaction with molecular targets such as enzymes and receptors. The halogen atoms in the compound can form strong interactions with active sites of enzymes, potentially inhibiting or modifying their activity. The compound’s effects on biological pathways depend on its ability to penetrate cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    2,2-Dichloro-1,1,1-trifluoroethane: A related compound with similar halogenation but a shorter carbon chain.

    1,1,1-Trifluoro-2,2-dichloroethane: Another halogenated compound with similar chemical properties.

    1,2-Dichloro-1,1,2,2-tetrafluoroethane: A compound with additional fluorine atoms, leading to different reactivity.

Uniqueness

2,2-Dichloro-1,1,1-trifluorohexan-3-ol is unique due to its specific combination of chlorine and fluorine atoms on a hexane backbone, which imparts distinct chemical and physical properties. Its longer carbon chain compared to similar compounds allows for different applications and reactivity patterns.

Properties

CAS No.

103654-89-3

Molecular Formula

C6H9Cl2F3O

Molecular Weight

225.03 g/mol

IUPAC Name

2,2-dichloro-1,1,1-trifluorohexan-3-ol

InChI

InChI=1S/C6H9Cl2F3O/c1-2-3-4(12)5(7,8)6(9,10)11/h4,12H,2-3H2,1H3

InChI Key

SAQRXVZUYJDTQG-UHFFFAOYSA-N

Canonical SMILES

CCCC(C(C(F)(F)F)(Cl)Cl)O

Origin of Product

United States

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